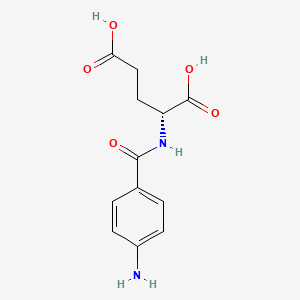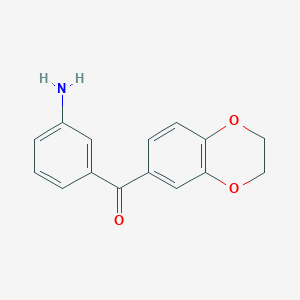![molecular formula C13H14N2O3 B1519230 4-ヒドロキシ-1-[4-(プロパン-2-イル)フェニル]-1H-ピラゾール-3-カルボン酸 CAS No. 1152624-72-0](/img/structure/B1519230.png)
4-ヒドロキシ-1-[4-(プロパン-2-イル)フェニル]-1H-ピラゾール-3-カルボン酸
説明
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環化合物の合成
ヘテロ環化学は、生体活性天然物や医薬品にヘテロ環が広く存在することから、有機化学の重要な分野です。 この化合物の中核構造であるピラゾール部分は、その汎用性と反応性から、さまざまなヘテロ環化合物の合成にしばしば用いられます 。この化合物は、幅広い治療効果で知られるイミダゾール誘導体の合成における前駆体として役立ちます。
抗炎症剤の開発
ピラゾール誘導体の抗炎症作用は、新しい抗炎症薬の開発に適した候補となっています。 4-ヒドロキシ-1-[4-(プロパン-2-イル)フェニル]-1H-ピラゾール-3-カルボン酸の構造モチーフは、炎症プロセスに関与する生体標的との相互作用を強化するために改変することができます .
抗菌および抗微生物研究
ピラゾール誘導体は、抗菌および抗微生物研究において潜在的な可能性を示しています。 この化合物は、細菌酵素と相互作用してその活性を阻害する能力により、特に抗生物質耐性の増加に対処する上で、新しい抗菌剤を開発するための貴重な足場となります .
抗がん活性
研究では、ピラゾール誘導体が抗がん活性を示す可能性があることが示されています。 この化合物のヒドロキシ基やカルボン酸基などの構造的特徴は、特定のがん細胞株を標的にするように最適化され、新規抗がん療法の開発のための道筋を提供します .
酵素阻害研究
酵素阻害は、多くの薬物の重要な作用機序です。 4-ヒドロキシ-1-[4-(プロパン-2-イル)フェニル]-1H-ピラゾール-3-カルボン酸は、特に疾患の病因に関与する酵素を標的とする酵素阻害剤の研究に使用することができます .
抗酸化特性
抗酸化特性を持つ化合物は、さまざまな疾患に関与する酸化ストレスに対抗するために不可欠です。 この化合物のフェノール構造は、治療用途として探求できる抗酸化能力を持つ可能性を示唆しています .
創薬
この化合物のユニークな構造は、創薬の興味深い候補となっています。 より優れた薬物動態学的および薬力学的特性を得るために、改変および最適化の可能性は、新規薬物の開発において探求することができます .
有機金属化学
有機金属化学は、炭素と金属間の結合を含む化学化合物の研究を扱っています。 この化合物のベンジル位は、クロスカップリングなどの反応で利用して、触媒や材料科学において潜在的な用途を持つ複雑な有機金属化合物を生成することができます .
特性
IUPAC Name |
4-hydroxy-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)9-3-5-10(6-4-9)15-7-11(16)12(14-15)13(17)18/h3-8,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGDFVXIAZLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


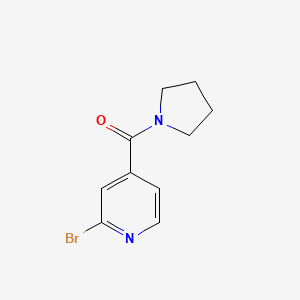
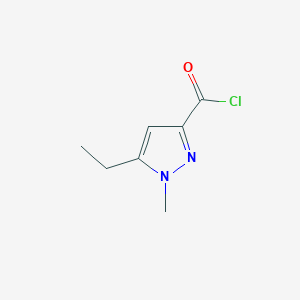
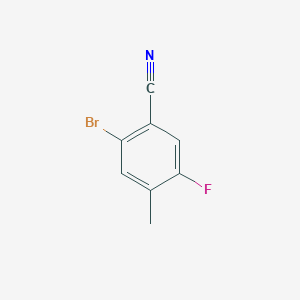
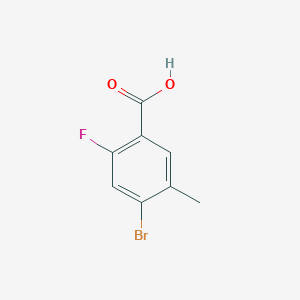
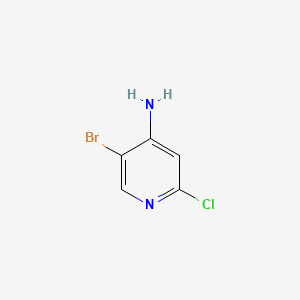

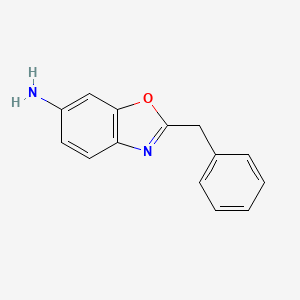
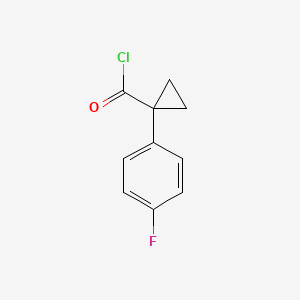
![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)
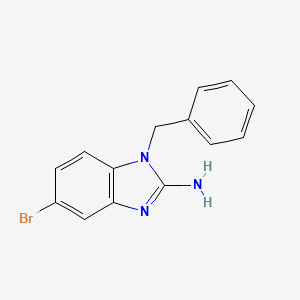
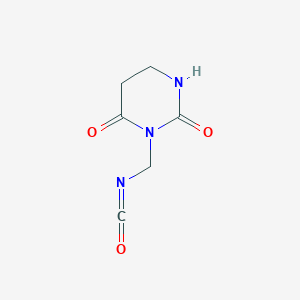
![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)
